N20C hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N20C hydrochloride involves the reaction of 3,3-diphenylpropylamine with chloroacetyl chloride to form 2-((3,3-diphenylpropyl)amino)acetamide. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically follows the laboratory preparation route with optimization for large-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification processes .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the amino group can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to its corresponding amine and carboxylic acid derivatives under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Major Products:
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: The major products are 3,3-diphenylpropylamine and acetic acid.
Scientific Research Applications
N20C hydrochloride is extensively used in scientific research due to its ability to block NMDA receptors. Its applications include:
Neuroprotection: It is used to study neuroprotective mechanisms in various models of neurodegenerative diseases.
Pharmacological Studies: The compound is employed in pharmacological research to understand the role of NMDA receptors in synaptic transmission and plasticity.
Drug Development: this compound serves as a lead compound in the development of new therapeutic agents targeting NMDA receptors
Mechanism of Action
N20C hydrochloride exerts its effects by binding to the ion channel associated with the NMDA receptor, preventing the influx of calcium ions. This blockade inhibits excitotoxicity, a process that leads to neuronal damage and death. The compound’s neuroprotective activity is attributed to its ability to modulate synaptic transmission and reduce excessive neuronal firing .
Comparison with Similar Compounds
Dizocilpine (MK-801): Another non-competitive NMDA receptor antagonist with similar neuroprotective properties.
Felbamate: An anti-epileptic agent that also acts on NMDA receptors.
Cycloleucine: An antagonist of NMDA receptor-associated glycine receptors.
Uniqueness: N20C hydrochloride is unique due to its specific binding kinetics and strong voltage dependence, which contribute to its rapid on-off blockade of NMDA receptors. This makes it particularly effective in studies requiring precise modulation of NMDA receptor activity .
Properties
IUPAC Name |
2-(3,3-diphenylpropylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H2,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDLPUASJEVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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